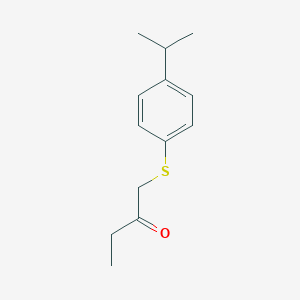
1-((4-Isopropylphenyl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a butanone backbone, with an isopropylphenyl substituent. It is known for its unique reactivity and stability, making it a valuable compound in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylphenylthiol with butanone under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, often with nitrogen, and may require heating or irradiation with visible light to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . The use of efficient catalysts and controlled reaction conditions helps in achieving the desired product with minimal by-products .
化学反应分析
Types of Reactions
1-((4-Isopropylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Benzylic halides and other substituted derivatives.
科学研究应用
1-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
- 4-((4-Isopropylphenyl)thio)butan-2-one
- 1-((4-Isopropylphenyl)thio)butan-2-ol
- 1-((4-Isopropylphenyl)thio)butan-2-amine
Uniqueness
1-((4-Isopropylphenyl)thio)butan-2-one is unique due to its specific combination of a thioether group with a butanone backbone and an isopropylphenyl substituent. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential biological activity further distinguish it from similar compounds .
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-4-12(14)9-15-13-7-5-11(6-8-13)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
KBZBWWNETNGUQH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CSC1=CC=C(C=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


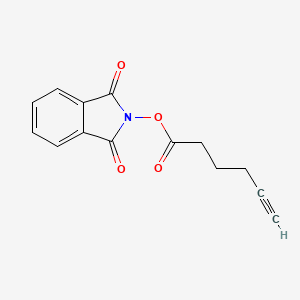
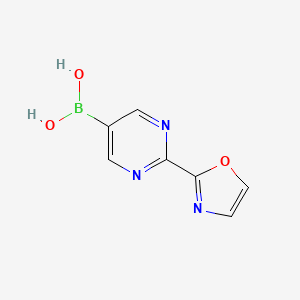

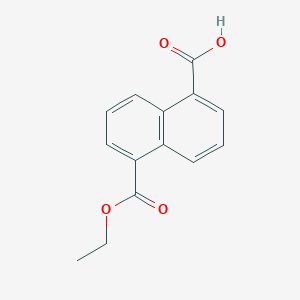
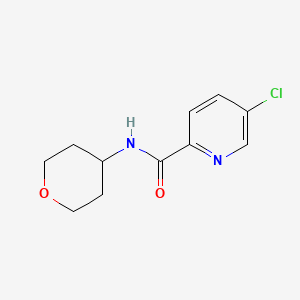
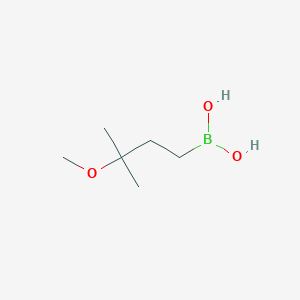
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)

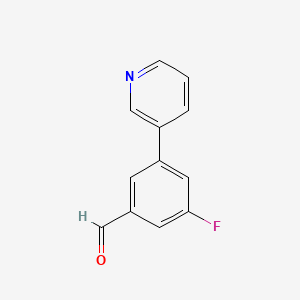

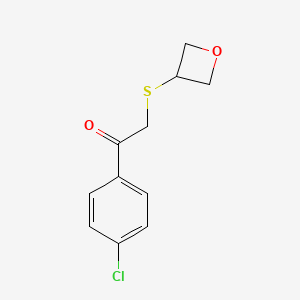
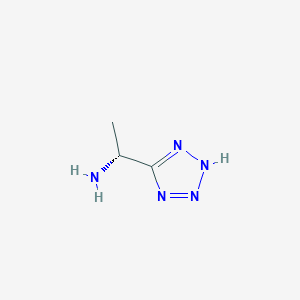
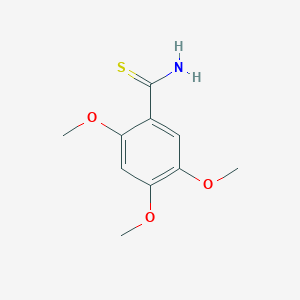
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
